

# 2-(4-Chlorophenyl)oxazole chemical properties

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)oxazole

CAS No.: 46047-24-9

Cat. No.: B1595145

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## Technical Profile: 2-(4-Chlorophenyl)oxazole

### Executive Summary: The Chemical Scaffold

**2-(4-Chlorophenyl)oxazole** represents a critical pharmacophore and optoelectronic building block. Structurally, it consists of a five-membered 1,3-oxazole ring substituted at the C-2 position with a para-chlorophenyl moiety. This specific arrangement confers unique electronic properties: the electron-withdrawing chlorine atom modulates the electron density of the oxazole ring, enhancing its stability against oxidation while maintaining the dipole characteristics essential for biological binding and fluorescence emission.

This guide moves beyond basic data, providing a causal analysis of its synthesis, reactivity, and application logic.

## Physicochemical Profile

The introduction of the p-chloro substituent significantly alters the physical behavior compared to the parent 2-phenyloxazole.

| Property          | Value / Characteristic   | Technical Insight  |
|-------------------|--|--|
| Molecular Formula | C <sub>9</sub> H <sub>6</sub> ClNO                                 | Core scaffold for 2,5-disubstituted libraries.   |
| Molecular Weight  | 179.60 g/mol   | Low MW favorable for fragment-based drug discovery (FBDD).   |
| Appearance        | Crystalline Solid (White to Pale Yellow)                           | p-Cl substitution increases lattice energy, raising MP relative to 2-phenyloxazole (liq/low-melt). |
| Solubility        | Soluble in DCM, CHCl <sub>3</sub> , DMSO, THF. Insoluble in water. | Lipophilicity (logP ~2.5–3.0) ensures membrane permeability in biological assays.                  |
| UV Absorption     | ~270–290 nm (in MeOH)  | Extended conjugation between phenyl and oxazole rings.   |
| Fluorescence      | Emission<br>~350–380 nm  | High quantum yield; used as a primary scintillator or wavelength shifter.                          |

## Synthetic Methodologies

### Primary Route: Robinson-Gabriel Cyclodehydration

The most robust synthesis involves the cyclodehydration of

-acylamino ketones or aldehydes. For **2-(4-chlorophenyl)oxazole**, the precursor is

-(2-oxoethyl)-4-chlorobenzamide.

Protocol Logic:

- Amidation: Reaction of 4-chlorobenzoyl chloride with aminoacetaldehyde dimethyl acetal protects the aldehyde during amide formation.

- Deprotection/Cyclization: Acidic hydrolysis releases the aldehyde, which undergoes intramolecular attack by the amide oxygen. Dehydration drives aromaticity.

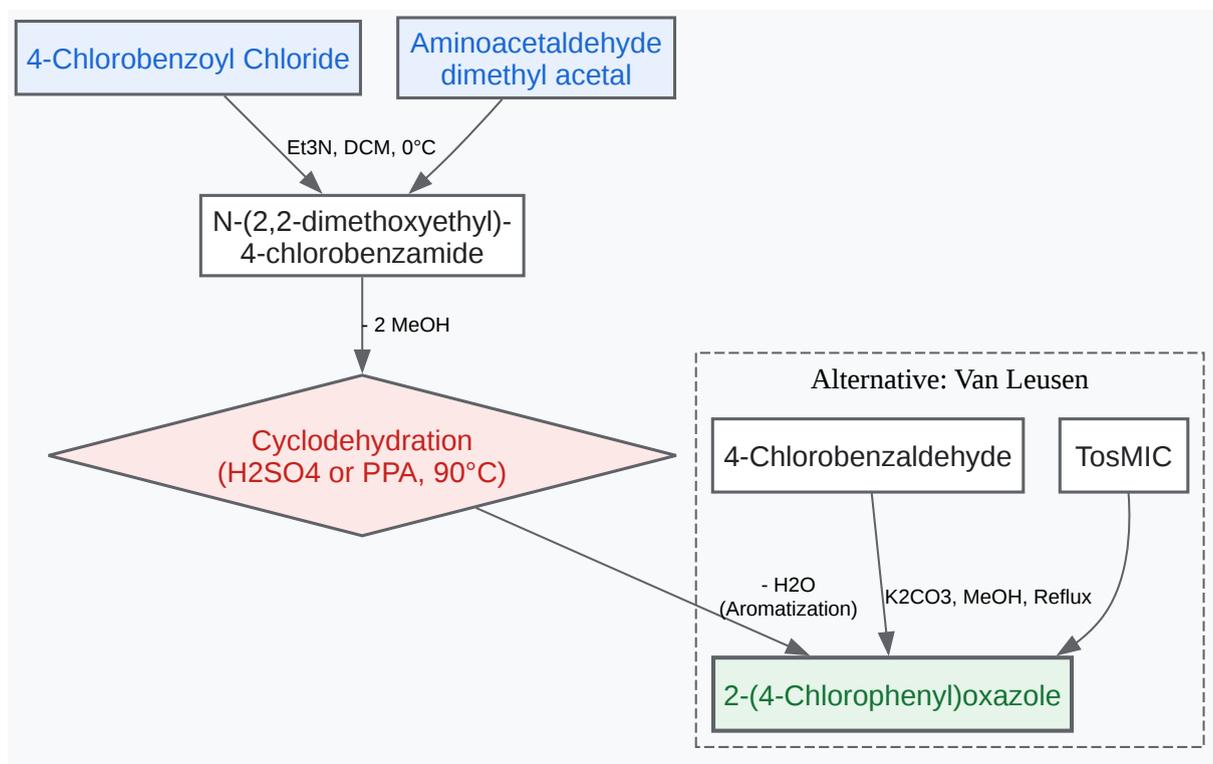
### Step-by-Step Workflow:

- Reagents: 4-Chlorobenzoyl chloride (1.0 eq), Aminoacetaldehyde dimethyl acetal (1.1 eq), Et<sub>3</sub>N (2.0 eq), DCM.
- Intermediate Formation: Stir at 0°C  
  
RT for 4h. Wash with dilute HCl/NaHCO<sub>3</sub>. Isolate acetal.
- Cyclization: Dissolve acetal in conc. H<sub>2</sub>SO<sub>4</sub> or PPA (Polyphosphoric acid) at 90°C for 1–2h.
- Workup: Pour onto crushed ice. Neutralize with NaOH. Extract with EtOAc.
- Purification: Recrystallization from hexanes/EtOAc.

### Alternative Route: Van Leusen Reaction

Uses Tosylmethyl isocyanide (TosMIC) and 4-chlorobenzaldehyde.

- Mechanism: Base-induced addition of TosMIC to the aldehyde followed by cycloelimination of sulfinic acid.
- Advantage: One-pot synthesis; avoids unstable aldehyde intermediates.



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Figure 1: Convergent synthetic pathways for **2-(4-chlorophenyl)oxazole**. The Robinson-Gabriel route allows for pre-functionalization of the acyclic chain, while Van Leusen is ideal for direct aldehyde conversion.

## Chemical Reactivity & Functionalization

The oxazole ring is an electron-deficient heteroaromatic system (similar to pyridine) but retains some diene character.

### Electrophilic Substitution (C-5 Position)

The C-2 position is blocked by the chlorophenyl group. The C-5 position is the most reactive site for electrophilic attack, though the ring is generally deactivated compared to furan.

- Bromination: NBS or Br<sub>2</sub>/AcOH yields 5-bromo-2-(4-chlorophenyl)oxazole.
  - Application: The C-Br bond is a handle for Suzuki/Stille couplings to create extended fluorophores.
- Nitration: Requires forcing conditions (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>); occurs on the phenyl ring (meta to oxazole) or C-5 depending on conditions.

## Lithiation (C-5 Position)

Deprotonation at C-5 using n-BuLi at -78°C generates a nucleophilic oxazolyl lithium species.

- Reaction: Quenching with electrophiles (e.g., aldehydes, CO<sub>2</sub>, I<sub>2</sub>) allows functionalization at C-5.
- Caution: Ring opening to isocyanides is less likely at C-5 than C-2, but temperature control is critical (< -60°C).

## Diels-Alder Cycloaddition

Oxazoles act as azadienes. Reaction with alkynes (dienophiles) followed by retro-Diels-Alder (loss of nitrile) yields furans.

- Significance: **2-(4-Chlorophenyl)oxazole** can be transformed into 2-(4-chlorophenyl)furan derivatives, altering the core pharmacophore.

## Biological & Material Applications

### Medicinal Chemistry (COX Inhibition)

The 2,4-diaryloxazole scaffold is a known pharmacophore for COX-2 inhibitors (e.g., Oxaprozin analogues).

- Mechanism: The oxazole ring mimics the central ring of Coxibs, orienting the p-chlorophenyl group into the hydrophobic pocket of the COX enzyme.
- Lipophilicity: The chlorine atom enhances metabolic stability (blocking para-hydroxylation) and improves membrane penetration.

## Scintillators and Fluorophores

2-Aryloxazoles are classic primary scintillators (PPO derivatives).

- Role: They absorb high-energy radiation and re-emit it as UV/blue light.
- Structure-Property Relationship: The p-chloro group induces a bathochromic shift (red shift) relative to the unsubstituted phenyl, tuning the emission spectrum for specific photomultiplier tube (PMT) sensitivities.

## References

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